molecular formula C8H10N2O3 B11810471 Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate

Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate

Cat. No.: B11810471
M. Wt: 182.18 g/mol
InChI Key: KWKQUPUMJIKYDG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate is an organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol. The reaction conditions often include refluxing in ethanol or methanol as solvents .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles .

Scientific Research Applications

Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate
  • 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl acetic acid
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Comparison: this compound is unique due to its specific ester functional group, which influences its reactivity and solubility. Compared to other pyrazole derivatives, it offers distinct advantages in terms of synthetic accessibility and versatility in forming various substituted products .

Biological Activity

Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring and a keto group adjacent to an ester, which contributes to its reactivity and potential therapeutic applications. Below, we explore the biological activity, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H10N2O3\text{C}_8\text{H}_10\text{N}_2\text{O}_3

This compound exhibits a carbonyl group that enhances its reactivity, allowing it to interact with various biological targets. The presence of the pyrazole ring is significant as pyrazole derivatives are known for their pharmacological properties.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research has demonstrated that certain pyrazole derivatives can inhibit tumor growth. In particular, compounds with structural similarities to this compound have been linked to reduced viability in cancer cell lines .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeReference
This compoundAntimicrobial
Methyl 3-amino-4-(1H-pyrazol-1-yl)butanoateAnticancer
Methyl 5-(phenyl)-4-(1H-pyrazol-1-yl)butanoateAnticancer

The biological activity of this compound is primarily attributed to its ability to bind to specific protein targets, influencing their activity. Molecular docking studies suggest that this compound can effectively interact with enzymes and receptors involved in various signaling pathways, leading to therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazines and α-keto esters.
  • Condensation Reactions : Following the formation of the pyrazole, condensation with butanoic acid derivatives occurs.
  • Purification : The final product is purified using recrystallization techniques.

Case Study 1: Antimicrobial Evaluation

A study evaluated various Mannich bases derived from pyrazolone moieties against different bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of this compound analogs. These studies demonstrated a significant reduction in cell proliferation in various cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3-oxo-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)5-7(11)6-10-4-2-3-9-10/h2-4H,5-6H2,1H3

InChI Key

KWKQUPUMJIKYDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CN1C=CC=N1

Origin of Product

United States

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